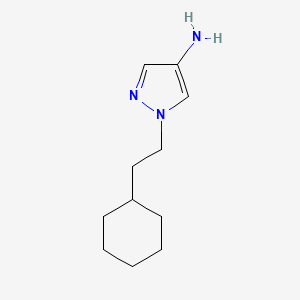
1-Bromo-3-(4-bromobutoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-bromobutoxy)benzene is an organic compound with the molecular formula C10H12Br2O. It is also known by other names such as 4-Bromobutyl phenyl ether and 1-Bromo-4-phenoxybutane . This compound is characterized by a benzene ring substituted with a bromine atom and a 4-bromobutoxy group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(4-bromobutoxy)benzene typically involves the reaction of 1,4-dibromobutane with phenol in the presence of a base such as potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Synthetic Route:
- Dissolve phenol in acetone.
- Add 1,4-dibromobutane to the solution.
- Introduce a base (KOH or K2CO3) to the mixture.
- Heat the reaction mixture under reflux.
- Isolate the product by filtration and purification techniques.
Analyse Des Réactions Chimiques
1-Bromo-3-(4-bromobutoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
- Nucleophilic substitution: KOH, NaOH, amines, thiols; solvents like acetone or ethanol.
- Oxidation: KMnO4, CrO3; acidic or basic conditions.
- Reduction: LiAlH4, NaBH4; solvents like ether or tetrahydrofuran (THF).
Major Products:
- Phenols, amines, thiols (from substitution).
- Quinones, phenols (from oxidation).
- Hydrocarbons (from reduction).
Applications De Recherche Scientifique
1-Bromo-3-(4-bromobutoxy)benzene is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-bromobutoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparaison Avec Des Composés Similaires
1-Bromo-3-(4-bromobutoxy)benzene can be compared with other similar compounds such as:
4-Bromobutyl phenyl ether: Similar structure but with different substitution patterns.
1-Bromo-4-phenoxybutane: Another isomer with a different arrangement of the bromine and phenoxy groups.
Phenoxybutyl bromide: A related compound with variations in the alkyl chain length and substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs .
Propriétés
IUPAC Name |
1-bromo-3-(4-bromobutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFOTJKDKCWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

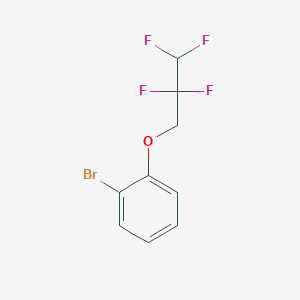

![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)
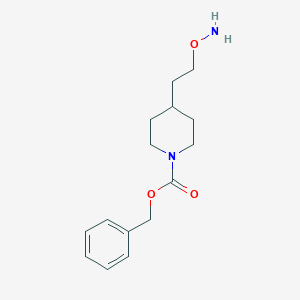
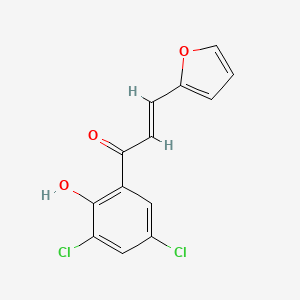
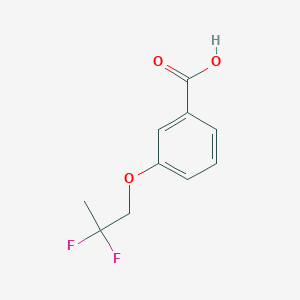


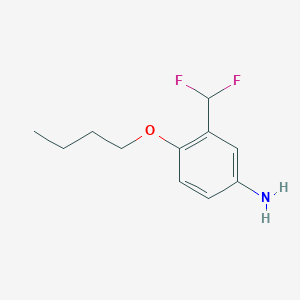
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)


